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Compound of Interest |

Compound Name: lopamidol ep impurity F
CAS No.: 1869069-71-5
Cat. No.: B602066
. J

Executive Summary

In the high-stakes synthesis of non-ionic contrast media, lopamidol EP Impurity F represents
a critical process-related impurity (PRI) arising from competitive amidation. Chemically
identified as the N,N-dimethylamino derivative of iopamidol, this species deviates from the
target molecule by the substitution of one serinol (1,3-dihydroxy-2-propyl) arm with a
dimethylamine moiety.

This guide provides a definitive structural analysis of Impurity F (CAS 1869069-71-5),
delineates the mechanistic pathway of its formation via solvent degradation, and establishes
robust analytical protocols for its detection and control in compliance with European
Pharmacopoeia (EP) and ICH Q3A/B standards.

Chemical Identity & Structural Analysis[1]

Impurity F is a structural analogue of lopamidol where the symmetry of the isophthalamide core
is broken by an asymmetric amidation event. Unlike the parent molecule, which bears two
hydrophilic serinol side chains, Impurity F possesses one hydrophobic dimethylamide terminus.

Key Chemical Data[1][2]
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Parameter

Specification

Common Name

lopamidol EP Impurity F

Chemical Name (IUPAC)

-(1,3-dihydroxypropan-2-yl)-

-dimethyl-5-{[(2$S$)-2-
hydroxypropanoyllamino}-2,4,6-triiodobenzene-

1,3-dicarboxamide

CAS Registry Number

1869069-71-5

Molecular Formula

C

H

Molecular Weight

731.06 g/mol

Parent Molecule

lopamidol (C

H

N
O

; MW 777 [1][2][3][4][5][6]09)

Structural Difference

Loss of C

H

O

(Serinol) + Gain of C

H
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(Dimethyl)
Net Loss of CH
O

(-46 Da)

Structural Topology

The molecule retains the triiodinated benzene core essential for radiopacity but exhibits altered
solubility and retention characteristics due to the loss of hydroxyl groups on the dimethylamide
arm.

C1 (Carbonyl)
C2 (lodine)
C3 (Carbonyl)

Structural Key

Impurity F is defined by the asymmetry

A0 I EIEETZETS T between C1 and C3 substituents.

C4 (lodine)

C5 (Amine Link)
C6 (lodine)

Serinol Arm Dimethylamine Arm Lactoyl Group
-NH-CH(CH20H)2 -N(CH3)2 -NH-CO-CH(OH)CH3
(Hydrophilic) (Hydrophobic Impurity Site) (Chiral Center)

Click to download full resolution via product page

Figure 1: Topological representation of lopamidol EP Impurity F, highlighting the critical
substitution of the serinol group with a dimethylamine moiety at the C3 position.[1][2]

Mechanistic Origin: The Competitive Amidation
Pathway

The formation of Impurity F is a classic example of a Reactive Solvent Impurity scenario. It
typically occurs during the final amidation step of the lopamidol synthesis.
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The "Dimethylamine Vector"

The synthesis of lopamidol involves reacting 5-[(2$S$)-2-hydroxypropanoylamino]-2,4,6-
triiodoisophthaloyl dichloride (Acid Chloride Intermediate) with 2-amino-1,3-propanediol
(Serinol).

e Solvent Risk: This reaction is frequently conducted in polar aprotic solvents like
Dimethylacetamide (DMAc) or Dimethylformamide (DMF).

o Degradation: Under thermal stress or acidic/basic conditions, DMAc/DMF hydrolyzes to
release Dimethylamine (DMA).

o Competition: The liberated DMA is a potent nucleophile. It competes with Serinol for the acyl
chloride sites on the intermediate. Because DMA is less sterically hindered than Serinol,
even trace amounts (ppm levels) can lead to significant formation of Impurity F.

Synthesis Pathway Diagram
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Figure 2: Competitive amidation pathway showing how solvent degradation products
(Dimethylamine) intercept the acid chloride intermediate to form Impurity F.

Analytical Characterization & Control

Detecting Impurity F requires an analytical method capable of resolving the hydrophobic shift
caused by the dimethyl group.
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Chromatographic Behavior (HPLC/UPLC)

Impurity F is significantly more hydrophobic than lopamidol due to the replacement of a
hydrophilic diol (serinol) with a lipophilic dimethyl group.

e Column: C18 (Octadecylsilyl) stationary phase.
o Elution Order: Impurity F will elute after lopamidol (Reverse Phase).

o Relative Retention Time (RRT): Typically ~1.2 to 1.4 relative to lopamidol, depending on the
gradient slope.

Mass Spectrometry (LC-MS) Profile

« lonization: ESI Positive Mode (
).

e Parent lon:
(Calculated MW 731.06).

o Fragmentation Pattern:

o Loss of lodine (-127 Da).

o Loss of Dimethylamine fragment (-45 Da) is a diagnostic marker distinguishing it from
other impurities like Impurity B (Des-methyl) or Impurity A.

Control Strategy

To maintain Impurity F below the EP reporting threshold (typically 0.05% or 0.10%), the
following controls are mandatory:

e Solvent Quality: Use "Distilled in Glass" or high-purity grade DMAc/DMF with certified low
dimethylamine content (<10 ppm).

e Process Temperature: Maintain amidation temperatures as low as possible (<10°C) to inhibit
in-situ solvent hydrolysis.
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e Scavenging: In some protocols, a weak acid wash or inert gas sparging of the solvent prior
to reaction can remove volatile amines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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